molecular formula C16H13N3O5 B5577420 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5577420
M. Wt: 327.29 g/mol
InChI Key: NFSRZMYSSSZHQY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features two aromatic rings, one with methoxy groups and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dimethoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-5-(3-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro group can facilitate electron transfer processes, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may result in different electronic properties and reactivity.

    3-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in a different position, potentially affecting its reactivity and biological activity.

Uniqueness

The unique combination of methoxy and nitro groups in 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole imparts distinct electronic properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-22-13-7-6-10(9-14(13)23-2)15-17-16(24-18-15)11-4-3-5-12(8-11)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSRZMYSSSZHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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